molecular formula C9H15NO3 B2446612 3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 1379427-51-6

3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B2446612
CAS No.: 1379427-51-6
M. Wt: 185.223
InChI Key: YOIRZJVLRCWQHH-UHFFFAOYSA-N
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Description

3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by its unique cyclobutane ring structure, which is substituted with a hydroxyimino group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Chemical Reactions Analysis

3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, acetic acid, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with bromine in acetic acid or chloroform can lead to cyclization and the formation of oxazoloquinolinones .

Scientific Research Applications

This compound has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

3-[1-(Hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones . These compounds share similar structural features, such as the cyclobutane ring and the presence of functional groups that can participate in various chemical reactions. each compound has unique properties and applications that make it distinct. For example, the quinazolinone derivatives have been studied for their potential pharmaceutical applications .

Properties

IUPAC Name

3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5(10-13)6-4-7(8(11)12)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,11,12)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIRZJVLRCWQHH-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1CC(C1(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1CC(C1(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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